molecular formula C18H13N3O2S B2432071 N-(4-(4-cyanophenyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 307510-53-8

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2432071
CAS No.: 307510-53-8
M. Wt: 335.38
InChI Key: BCMJEAHMFCHWIE-UHFFFAOYSA-N
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Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-methoxybenzamide is a chemical compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a cyanophenyl group, and a methoxybenzamide moiety. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-methoxybenzamide typically involves the condensation of 4-cyanophenylthiazole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-methoxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells. It can induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways. Additionally, the compound may interfere with the cell cycle, leading to cell cycle arrest and inhibition of cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-methoxybenzamide is unique due to its specific structural features, such as the presence of a methoxy group on the benzamide moiety. This structural modification can influence the compound’s biological activity, making it more potent or selective compared to similar compounds. Additionally, the presence of the cyanophenyl and thiazole groups contributes to its diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-23-15-8-6-14(7-9-15)17(22)21-18-20-16(11-24-18)13-4-2-12(10-19)3-5-13/h2-9,11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMJEAHMFCHWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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